molecular formula C19H16ClNO5S2 B11393076 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B11393076
M. Wt: 437.9 g/mol
InChI Key: OWYQISBWZSPMNH-UHFFFAOYSA-N
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Description

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a recognized and potent inhibitor of the MTH1 protein (Nudix Hydrolase 1). The MTH1 enzyme is crucial for cancer cell survival as it sanitizes the oxidized nucleotide pool, hydrolyzing 8-oxo-dGTP and 2-hydroxy-dATP to prevent the incorporation of damaged bases during DNA replication . By selectively inhibiting MTH1, this compound induces lethal DNA double-strand breaks and apoptosis specifically in cancer cells, which often have elevated levels of oxidative damage and are more dependent on MTH1 function. Its research value is particularly high in the field of oncology, where it is used to investigate the therapeutic potential of targeting the DNA damage response pathway in various cancer models, including those resistant to conventional therapies . This chromene-carboxamide derivative serves as a critical tool compound for validating MTH1 as a drug target and for exploring synthetic lethal approaches in cancer research.

Properties

Molecular Formula

C19H16ClNO5S2

Molecular Weight

437.9 g/mol

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C19H16ClNO5S2/c20-12-3-4-17-15(8-12)16(22)9-18(26-17)19(23)21(10-14-2-1-6-27-14)13-5-7-28(24,25)11-13/h1-4,6,8-9,13H,5,7,10-11H2

InChI Key

OWYQISBWZSPMNH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Chromene Core Synthesis

The 4H-chromene-2-carboxylic acid scaffold is central to the target compound. A validated method involves the cyclization of substituted coumarin precursors. For example, ethyl 2-oxo-2H-chromene-3-carboxylate derivatives are synthesized via Knoevenagel condensation between 4-hydroxycoumarin and substituted aldehydes in the presence of acidic catalysts . Adapting this approach, 6-chloro-4-oxo-4H-chromene-2-carboxylic acid can be prepared by:

  • Chlorination of Chromene Precursors :
    Starting with 4-hydroxycoumarin, chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under reflux conditions . The resulting 6-chloro-4-hydroxycoumarin is esterified with methanol to yield methyl 6-chloro-4-hydroxycoumarin-3-carboxylate .

  • Oxidative Cyclization :
    Oxidation of the esterified intermediate with hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈) in acidic media generates the 4-oxo-4H-chromene-2-carboxylate core . For instance, ethyl 2-oxo-2H-chromene-3-carboxylate derivatives are obtained in yields exceeding 85% when refluxed in toluene with catalytic p-toluenesulfonic acid (p-TsOH) .

Optimization and Catalytic Systems

Recent advancements highlight the role of nanocatalysts in improving reaction efficiency. For example, Fe₃O₄@SiO₂-SO₃H nanoparticles enhance cyclization and amidation yields through superior surface area and acid-site density . Key parameters include:

ParameterOptimal ConditionYield Improvement
Catalyst Loading0.05 g per mmol substrate98%
SolventMethanol95%
Temperature80°C98%

Magnetic separation of the catalyst allows recyclability for up to five cycles without significant activity loss .

Structural Characterization

The final compound is validated using:

  • ¹H/¹³C NMR : Distinct signals for the chromene carbonyl (δ 160.8–161.4 ppm), sulfone groups (δ 55.4 ppm), and thiophene protons (δ 7.1–7.8 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z = 459.9 (C₂₃H₂₂ClNO₅S) .

  • XRD and FT-IR : Confirmation of crystallinity and functional groups (e.g., C=O stretch at 1705 cm⁻¹) .

Challenges and Alternatives

  • Regioselectivity in Amidation :
    Competing reactions between primary and secondary amines are mitigated by using a pre-formed secondary amine .

  • Solvent Selection :
    Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures. Methanol balances reactivity and environmental considerations .

  • Chlorine Stability :
    Excessive heating during chlorination leads to dechlorination. Stepwise temperature control (60–80°C) preserves the 6-chloro substituent .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dioxidotetrahydrothiophen-3-yl group can be further oxidized.

    Reduction: The carbonyl group in the chromene core can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving chromene derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, while the sulfur and chlorine atoms can influence its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances polarity and metabolic stability compared to the non-sulfonated analogs. In contrast, the 3,4-dimethoxybenzyl group in introduces methoxy substituents, which are electron-donating and may improve membrane permeability.

Molecular Weight and Complexity :

  • The target compound’s hypothetical molecular weight (~550–600 g/mol, inferred from analogs) suggests higher complexity compared to (367.4 g/mol), likely impacting solubility and bioavailability.

Synthesis Considerations :

  • highlights challenges in synthesizing chromene derivatives, where condensation methods (e.g., formaldehyde-mediated reactions) are preferred over reduction routes due to superior yields and purity . Similar strategies may apply to the target compound, though its sulfone and thiophene groups could necessitate tailored reaction conditions.

Research Findings and Implications

  • Electronic Properties : The sulfone group in the target compound may enhance binding to targets requiring polar interactions (e.g., enzymes with charged active sites), whereas the dimethoxybenzyl group in could favor hydrophobic pockets.
  • For instance, sulfone-containing analogs are often explored for anti-inflammatory or kinase inhibitory activity .
  • Synthetic Accessibility : The preference for condensation methods in chromene synthesis (as in ) suggests that analogous routes could be optimized for the target compound, albeit with modifications to accommodate its unique substituents.

Biological Activity

The compound 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a derivative of chromene and has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxicity, anti-parasitic effects, and possible mechanisms of action.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of various chromene derivatives, including the target compound. The MTT assay was employed to evaluate cell viability in human monocytes (U-937). Results indicated that the compound exhibited significant cytotoxicity with an EC50 value below 10 μM, demonstrating its potential as an anti-cancer agent .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameEC50 (μM)Cell Line
Compound A5.0U-937
Compound B8.5HeLa
Target Compound<10U-937

Anti-Parasitic Activity

The compound's effectiveness against parasitic diseases has been a focal point of research. Specifically, it has shown promising results against Leishmania and Trypanosoma species. The mechanism involves the induction of oxidative stress through reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction in parasites .

Case Study: Anti-Leishmanial Activity
In a study assessing the anti-leishmanial activity of various compounds, the target compound demonstrated a significant increase in ROS levels post-treatment, correlating with enhanced parasite mortality. The interaction with key amino acids in trypanothione reductase (TR) was identified as a crucial factor in its mechanism of action .

The proposed mechanism involves:

  • Allosteric Modulation : The compound acts as an allosteric modulator of trypanothione reductase, disrupting its function and leading to increased oxidative stress within the parasite.
  • Inhibition of Key Enzymes : Similar to other quinone derivatives, it may inhibit enzymes involved in redox metabolism, causing an imbalance that is detrimental to parasite survival .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer: Synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation of the tetrahydrothiophene ring) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation for purification .
  • Catalysts : Use iodine or triethylamine for cyclization steps to improve yields .
  • Purification : Recrystallization from ethanol or ethyl acetate removes unreacted precursors .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the chromene core and thiophene substituents. For example, 13^13C signals at δ 160–165 ppm indicate carbonyl groups .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H]+^+ at m/z 463.0821 vs. calculated 463.0818) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydrothiophene-dioxide moiety .

Q. How can structural isomerism in the chromene core be resolved experimentally?

Methodological Answer:

  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection separates isomers based on polarity differences (e.g., 4-oxo vs. 2-oxo chromene derivatives) .
  • 2D NMR (COSY, NOESY) : Identifies spatial proximity of protons, distinguishing between cis and trans configurations in the tetrahydrothiophene ring .

Q. What reaction mechanisms govern the formation of the N,N-dialkylated carboxamide group?

Methodological Answer:

  • Stepwise Alkylation : The thiophen-2-ylmethyl group is introduced first via nucleophilic substitution (SN2) under basic conditions (K2_2CO3_3/DMF), followed by 1,1-dioxidotetrahydrothiophen-3-yl amine under Mitsunobu conditions (DIAD, PPh3_3) to avoid over-alkylation .

Q. How can researchers validate the purity of intermediates during synthesis?

Methodological Answer:

  • TLC Monitoring : Use silica gel plates with UV-active indicators (e.g., 254 nm) and eluents like ethyl acetate/hexane (3:7) .
  • DSC Analysis : Differential scanning calorimetry detects polymorphic impurities (melting point deviation >2°C indicates contamination) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the chromene core?

Methodological Answer:

  • Systematic Substitution : Replace the 6-chloro group with electron-withdrawing (e.g., NO2_2) or donating (e.g., OMe) groups to assess impact on bioactivity .
  • Bioisosteric Replacement : Substitute the tetrahydrothiophene-dioxide with sulfolane or morpholine rings to evaluate pharmacokinetic differences .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
  • Salt Formation : Convert the free base to a hydrochloride salt via HCl gas exposure in diethyl ether, improving aqueous solubility by 10–20× .

Q. What approaches identify biological targets of this compound?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose beads to pull down binding proteins from cell lysates .
  • Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina (e.g., predicted IC50_{50} <1 µM for MAPK14) .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer:

  • Forced Degradation Studies :
  • Acidic (pH 1–3) : Hydrolysis of the carboxamide group occurs within 24 hours .
  • Basic (pH 10–12) : Chromene ring opening dominates, detected via UV-Vis spectral shifts (λmax 320 nm → 280 nm) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) in plasma .
  • Plasma Protein Binding Assays : Equilibrium dialysis quantifies free drug availability, explaining reduced in vivo efficacy .

Q. What synergistic effects are observed when combined with standard therapeutics?

Methodological Answer:

  • Checkpoint Inhibitors : Co-administration with anti-PD-1 antibodies enhances tumor regression in murine models (p<0.01 vs. monotherapy) .
  • Dose Optimization : Isobologram analysis determines additive vs. synergistic effects (CI <1 indicates synergy) .

Q. What green chemistry approaches reduce waste in large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 45 minutes, minimizing solvent use .
  • Biocatalysis : Lipase-mediated amidation avoids toxic coupling agents (e.g., EDC/HOBt) .

Q. Which computational models predict metabolic pathways for this compound?

Methodological Answer:

  • ADMET Predictor : Simulates Phase I oxidation sites (e.g., CYP3A4-mediated demethylation) .
  • Density Functional Theory (DFT) : Calculates activation energy for sulfone group reduction (~45 kcal/mol) .

Q. How does heterogeneous catalysis improve yield in key steps?

Methodological Answer:

  • Palladium on Carbon (Pd/C) : Catalyzes nitro group reduction with >95% selectivity, avoiding over-reduction to amines .
  • Zeolite-Based Catalysts : Enhance regioselectivity in chromene ring formation (TON = 1,200) .

Q. What multi-step synthesis routes achieve >90% overall yield?

Methodological Answer:

  • Convergent Synthesis : Prepare chromene-2-carboxylic acid and tetrahydrothiophene-3-amine separately, then couple via HATU/DIEA in DMF (85% yield per step) .

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